5-(Methylsulphonyl)pyridine-3-boronic acid
Overview
Description
5-(Methylsulphonyl)pyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO4S and a molecular weight of 201.01 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methylsulfonyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the hydroboration of a suitable pyridine precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of borane reagents and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 5-(Methylsulphonyl)pyridine-3-boronic acid may involve large-scale hydroboration processes, followed by purification steps such as crystallization or chromatography to obtain the desired purity . The compound is typically stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulphonyl)pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding boronic esters or other oxidized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used for oxidation reactions.
Major Products Formed
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Oxidized Derivatives: Formation of boronic esters or other oxidized products.
Scientific Research Applications
5-(Methylsulphonyl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Methylsulphonyl)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The methylsulfonyl group can also participate in various substitution reactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester
- 2-(Methylsulfonylamino)pyrimidine-5-boronic acid pinacol ester
- 2-(Methylsulfanyl)pyridine-3-boronic acid pinacol ester
Uniqueness
5-(Methylsulphonyl)pyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methylsulfonyl group enhances its solubility and stability, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(5-methylsulfonylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4S/c1-13(11,12)6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNPQDXWDCWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657189 | |
Record name | [5-(Methanesulfonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-01-8 | |
Record name | B-[5-(Methylsulfonyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913836-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Methanesulfonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Methylsulphonyl)pyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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